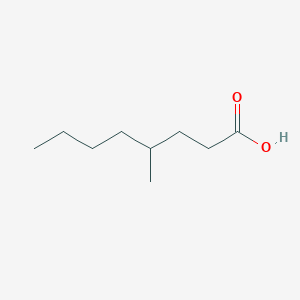

4-Methyloctanoic acid

描述

4-甲基辛酸是一种支链脂肪酸,分子式为 C₉H₁₈O₂,分子量为 158.24 g/mol 。 它常用于香料和香精行业,因其独特的汗味和羊膻味而闻名,特别是在羊肉和山羊奶酪中尤为突出 。

合成路线和反应条件:

羧酸烷基化: 一种方法是使用碘甲烷在碱的存在下对辛酸进行烷基化,从而在第四个碳原子上进行取代.

由己醛合成: 另一种方法是从己醛合成 4-甲基辛酸.

工业生产方法: 4-甲基辛酸的工业生产通常采用先进的有机合成技术,确保高纯度和高收率。关于大规模生产方法的具体细节通常是制造公司的专有信息。

反应类型:

氧化: 4-甲基辛酸可以进行氧化反应,通常形成酮或醛。

还原: 还原反应可以将 4-甲基辛酸转化为醇。

取代: 该化合物可以参与取代反应,其中官能团被其他原子或基团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用氢化铝锂或硼氢化钠等还原剂。

取代: 条件取决于取代基,但通常使用碱或酸来促进这些反应。

主要形成的产物:

氧化: 酮或醛。

还原: 醇。

取代: 根据所用反应物的不同,会生成各种取代衍生物。

科学研究应用

Chemical Properties and Structure

4-Methyloctanoic acid (C9H18O2) is characterized by a branched-chain structure that contributes to its distinctive flavor and aroma profiles. It belongs to the class of medium-chain fatty acids (MCFAs), which are known for their metabolic benefits and various physiological effects .

Food Science Applications

Flavor Enhancement

this compound is recognized for its role in enhancing flavors in food products, particularly in meat. Research has identified it as a significant contributor to the flavor profile of cooked mutton, where it interacts with other compounds to create characteristic taste sensations . Additionally, it has been implicated as an off-odorant in duck broth, prompting studies aimed at inhibiting its formation to improve food quality .

Case Study: Flavor Profiles in Meat

A study conducted by Wu et al. (2023) highlighted this compound's contribution to the flavor intensity of cooked mutton tallows. The research utilized sensory evaluation methods to quantify flavor contributions, demonstrating that this compound significantly affects consumer acceptability of meat products .

Pharmaceutical Applications

Therapeutic Potential

Recent studies have explored the therapeutic effects of medium-chain fatty acids, including this compound, particularly in neurodegenerative conditions. A notable study by Dunn et al. (2023) investigated its ability to rescue motor function and prevent neuromuscular junction degeneration in a Drosophila model of Amyotrophic Lateral Sclerosis (ALS). The findings suggest that this compound may offer neuroprotective benefits, warranting further investigation into its clinical applications .

Case Study: ALS Research

In the study by Dunn et al., the administration of this compound resulted in improved motor function and reduced degeneration of neuromuscular junctions in fruit flies. This research emphasizes the potential of MCFAs as therapeutic agents for neurodegenerative diseases, providing a basis for future clinical trials .

Biotechnology Applications

Biochemical Pathways

this compound is involved in various biochemical pathways, particularly in lipid metabolism. Its unique structure allows it to be utilized as a substrate in enzymatic reactions, which can be harnessed for biotechnological applications such as biofuel production and bioconversion processes .

Case Study: Enzymatic Reactions

Research has demonstrated the feasibility of using this compound in lipase-mediated reactions for the synthesis of esters. This application is significant for developing sustainable processes in the chemical industry, showcasing the compound's versatility beyond food and pharmaceuticals .

Summary Table of Applications

作用机制

4-甲基辛酸发挥作用的机制涉及它与特定分子靶点和途径的相互作用。 在神经退行性疾病中,它被认为可以调节运动功能和神经肌肉接头,尽管其确切的分子靶点和途径仍在研究中 。

类似化合物:

辛酸: 一种直链脂肪酸,具有类似的特性,但在第四个碳原子上没有甲基。

4-甲基辛酸: 另一种具有类似感官特性的支链脂肪酸.

独特性: 4-甲基辛酸因其支链结构而具有独特性,赋予其独特的感官特性,这些特性在直链脂肪酸(如辛酸)中不存在。 这种结构差异也影响了其在各个领域的反应性和应用 。

相似化合物的比较

Octanoic acid: A straight-chain fatty acid with similar properties but lacking the methyl group at the fourth carbon.

4-Methylcaprylic acid: Another branched fatty acid with similar sensory characteristics.

Uniqueness: 4-Methyloctanoic acid is unique due to its branched structure, which imparts distinctive sensory properties that are not present in straight-chain fatty acids like octanoic acid. This structural difference also influences its reactivity and applications in various fields .

生物活性

4-Methyloctanoic acid, also known as 4-methyloctanoate, is a medium-chain fatty acid (MCFA) with the chemical formula and a molecular weight of approximately 158.24 g/mol. It is primarily found in sheep and goat milk, contributing to their characteristic flavor profiles. This article explores the biological activities of this compound, including its therapeutic potential, flavor contributions in food, and its role in animal health.

This compound is classified under fatty acyls and possesses unique properties that influence its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol |

| LogP | 2.99 |

| IUPAC Name | This compound |

| CAS Registry Number | 54947-74-9 |

Therapeutic Potential

Recent studies have highlighted the potential therapeutic effects of this compound, particularly in neurodegenerative conditions. For instance, Dunn et al. (2023) demonstrated that medium-chain fatty acids, including this compound, could rescue motor function and prevent neuromuscular junction degeneration in a Drosophila model of Amyotrophic Lateral Sclerosis (ALS). This suggests a promising avenue for further research into MCFA supplementation as a neuroprotective strategy.

Flavor Profile in Foods

This compound significantly contributes to the flavor of various foods, particularly in cooked mutton and goat products. Wu et al. (2023) identified this compound among others responsible for the muttony flavor profile, emphasizing its importance in culinary applications. Additionally, it has been recognized as a key off-odorant in duck broth, where its inhibition can enhance food quality (Pu et al., 2022).

Role in Rumen Fermentation

In ruminants, such as sheep and goats, this compound plays a role in rumen fermentation processes. Zhao et al. (2022) studied the effects of Allium mongolicum extract on rumen bacteria and fermentation parameters, highlighting how compounds like this compound influence microbial activity and overall digestion efficiency.

Case Studies

- Neuroprotective Effects : In a study by Dunn et al. (2023), Drosophila models treated with medium-chain fatty acids showed improved motor functions and reduced degeneration at neuromuscular junctions.

- Flavor Enhancement : Research by Wu et al. (2023) indicated that this compound is crucial for developing desirable flavors in cooked mutton, influencing consumer preferences.

- Rumen Microbial Activity : Zhao et al. (2022) demonstrated that the presence of this compound affects the fermentation dynamics within the rumen, impacting nutrient absorption and animal health.

属性

IUPAC Name |

4-methyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-4-5-8(2)6-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGGANXCVQPIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866453 | |

| Record name | Octanoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear, colourless liquid with a goat, costus, mutton odour | |

| Record name | 4-Methyloctanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/57/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.900-0.908 (20°/20°) | |

| Record name | 4-Methyloctanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/57/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

54947-74-9 | |

| Record name | 4-Methyloctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54947-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyloctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054947749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5545264N9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methyloctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary characteristic of 4-methyloctanoic acid?

A1: this compound is primarily known for its contribution to the characteristic "goaty" or "mutton-like" aroma and flavor found in goat and sheep products. [, ]

Q2: Are there differences in the aroma intensity of this compound and its related compound, 4-ethyloctanoic acid?

A2: Yes, although this compound is present in higher concentrations, 4-ethyloctanoic acid has a lower flavor threshold value, meaning it can be detected at lower concentrations. Consequently, it often contributes more significantly to the overall "goaty" flavor. []

Q3: How does diet impact the "pastoral" flavor in sheep meat?

A3: Studies show that 3-methylindole (skatole) plays a significant role in the "pastoral" flavor of sheep meat. Pasture-fed sheep tend to have higher skatole concentrations in their fat, contributing to this distinct flavor. While this compound is also associated with sheep meat flavor, its concentration is lower in pasture-fed animals. []

Q4: Can the concentration of flavor-related branched-chain fatty acids, including this compound, be influenced by diet?

A4: Yes, feeding lambs different ratios of silage to concentrate affects the fatty acid composition of their muscle and fat. Concentrate-heavy diets tend to increase this compound and 4-ethyloctanoic acid levels. []

Q5: How does Allium mongolicum Regel ethanol extract (AME) impact the concentration of this compound in lambs?

A5: Supplementing lamb diets with AME can decrease the concentration of this compound and other branched-chain fatty acids in various adipose tissues, including perirenal, dorsal subcutaneous, and omental fat. []

Q6: Can dietary flavonoids from Allium mongolicum Regel affect the concentration of this compound in lamb meat?

A6: Yes, adding flavonoids from Allium mongolicum Regel to lamb diets can significantly reduce the concentration of this compound in their longissimus dorsi muscle. []

Q7: How effective are cyclodextrins in masking the "goaty" flavor in goat milk and yogurt?

A7: β-Cyclodextrin has been shown to effectively reduce the "goaty" flavor in goat milk and yogurt, potentially by binding to free branched-chain fatty acids, including this compound. [, ]

Q8: What is the chemical formula and molecular weight of this compound?

A8: The molecular formula of this compound is C9H18O2, and its molecular weight is 158.24 g/mol.

Q9: Are there efficient methods for synthesizing this compound?

A9: Yes, several synthetic routes for this compound have been described, with some offering high yields and utilizing readily available starting materials like n-hexanal. One common approach involves an orthoester Claisen rearrangement as a key step. [, , ]

Q10: What is a notable characteristic of the polyethylene glycol (PEG) esterification of this compound?

A10: Notably, even at high water activity, PEG can be converted to its mono- or diester in this reaction, highlighting the unique properties of PEG. []

Q11: How do anaerobic bacteria utilize this compound?

A11: The coenzyme A esters of this compound are key intermediates in the anaerobic metabolism of alkanes by bacteria residing in oxygen-deprived environments. These bacteria employ a pathway that involves fumarate addition to the alkane, forming alkylsuccinic acid derivatives, which are then further metabolized to this compound and other compounds. [, ]

Q12: What are beauveriolides, and how do they relate to this compound?

A12: Beauveriolides are cyclic depsipeptides produced by the fungus Beauveria sp. They contain this compound as part of their structure. Beauveriolides, particularly Beauveriolide III, are known to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol ester synthesis. This inhibition has been linked to potential anti-atherogenic activity. [, ]

Q13: How does the stereochemistry of the this compound moiety in Beauveriolide III impact its activity?

A13: Studies have shown that the (3S,4S)-configuration of the this compound moiety is crucial for the ACAT inhibitory activity of Beauveriolide III. Synthesized isomers with different stereochemistry at these positions display weaker or no inhibition. []

Q14: Does this compound have any potential therapeutic applications?

A14: Research suggests that this compound, similar to the antiepileptic drug valproic acid, might have anti-seizure properties. It has shown efficacy in both in vitro and in vivo seizure models. [, ]

Q15: What is the mechanism of action of this compound in potentially mitigating motor function impairment in a Drosophila model of Amyotrophic Lateral Sclerosis (ALS)?

A15: In a study using a Drosophila model of ALS, this compound was found to improve motor function and alleviate neuromuscular junction degeneration. This improvement was attributed to its ability to restore defects in presynaptic vesicular release, suggesting a potential therapeutic avenue for ALS. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。